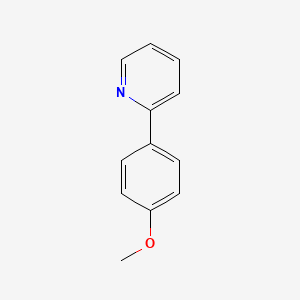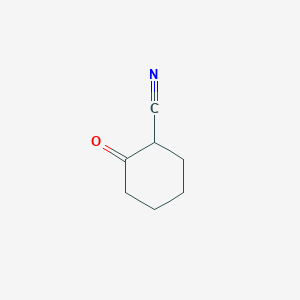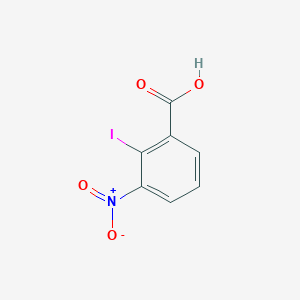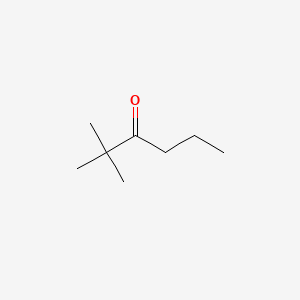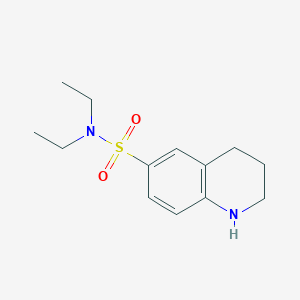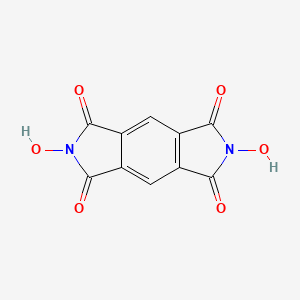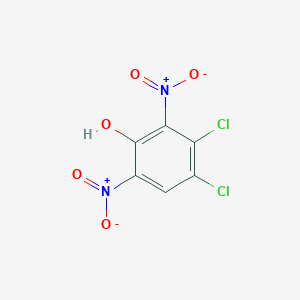
3,4-二氯-2,6-二硝基苯酚
货号 B1296313
CAS 编号:
1664-10-4
分子量: 252.99 g/mol
InChI 键: CTCOFMWFBMXCCZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-2,6-dinitrophenol is an organic compound with the molecular formula C6H2Cl2N2O5 . It has a molecular weight of 252.99 g/mol . The compound is composed of two chloro and two nitro groups .
Synthesis Analysis
The synthesis of a high energetic compound 4-diazo-2,6-dinitrophenol was achieved by employing a one-pot facile method from 4-chloro-3,5-dinitroaniline . Another process for the preparation of chloronitroanilines or chloronitrophenols involves chlorinating nitroanilines or nitrophenols in hydrochloric acid .Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-2,6-dinitrophenol was characterized by Fourier transform infrared spectroscopy (FT-IR), elemental analysis (EA), and nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR, and 15N NMR) .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dichloro-2,6-dinitrophenol include a molecular weight of 252.99 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 0 .科学研究应用
-
Semivolatile Organics Analysis
- Field : Analytical Chemistry
- Application : Nitrophenols are among the most active compounds in semivolatile series. They are notorious for showing low response through adsorption onto active sites in the flow path during analysis .
- Method : The analysis is performed using an Agilent J&W HP-5ms Ultra Inert Capillary GC column with electron impact single quadrupole scanning mass spectrometry .
- Results : The response factor for 2,4-dinitrophenol can fall below the minimum average RF of 0.050 required by USEPA 8270 due to interaction between the analyte and sample flow path .
-
Nucleophilic Aromatic Substitution
- Field : Organic Chemistry
- Application : Nitrophenols, including “3,4-Dichloro-2,6-dinitrophenol”, can undergo nucleophilic aromatic substitution reactions. This is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile .
- Method : The reaction involves the formation of a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons .
- Results : The specific product formed depends on the specific nucleophile and aryl halide used in the reaction .
-
Selective Nitro Reduction
- Field : Organic Chemistry
- Application : Nitrophenols, including “3,4-Dichloro-2,6-dinitrophenol”, can be selectively reduced to form amines .
- Method : The reduction is typically carried out using hydrogen sulfide (H2S) in aqueous or alcoholic ammonia .
- Results : The specific nitro group that is reduced can depend on various factors, including the positions of the substituents and the specific reagents used .
-
Synthesis of 2,4-Dinitrophenol
- Field : Organic Chemistry
- Application : A new highly selective method is suggested for synthesis of 2,4-dinitrophenol by nitration of phenol with nitric acid .
- Method : The synthesis is carried out in an aqueous-alcoholic medium at the boiling point of the reaction mixture .
- Results : The yield of 2,4-dinitrophenol is as high as 80% .
-
Energy Regulation
- Field : Medicine
- Application : Dinitrophenols, including “3,4-Dichloro-2,6-dinitrophenol”, have been studied for their potential use in regulating energy in the body .
- Method : The mechanism of action involves increasing the metabolic rate and heat production in the body .
- Results : While there is potential for use in weight loss and other medical applications, the safety and efficacy of such treatments are still under investigation .
属性
IUPAC Name |
3,4-dichloro-2,6-dinitrophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O5/c7-2-1-3(9(12)13)6(11)5(4(2)8)10(14)15/h1,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCOFMWFBMXCCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937192 |
Source


|
| Record name | 3,4-Dichloro-2,6-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2,6-dinitrophenol | |
CAS RN |
1664-10-4 |
Source


|
| Record name | NSC141408 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dichloro-2,6-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
Methyl 3-(diethylamino)propanoate
5351-01-9
3-Carbazol-9-yl-propionic acid
6622-54-4
2-[(4-Methylphenyl)amino]ethanol
2933-74-6

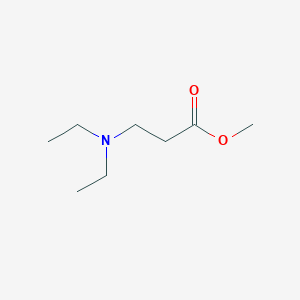
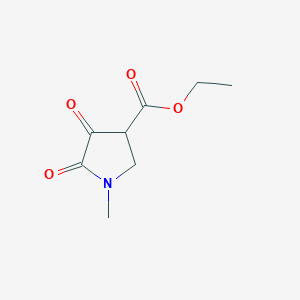

![2-[(4-Methylphenyl)amino]ethanol](/img/structure/B1296238.png)

